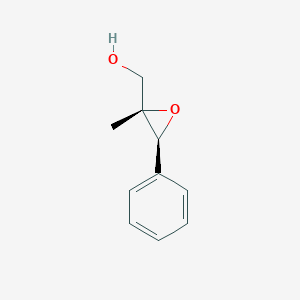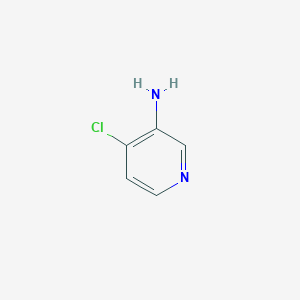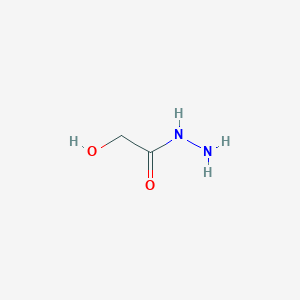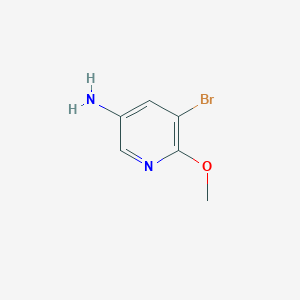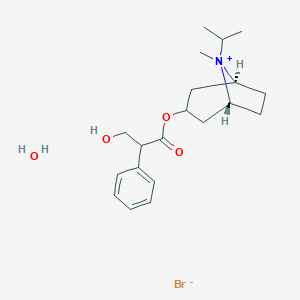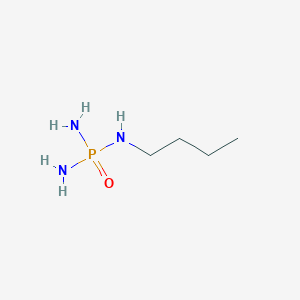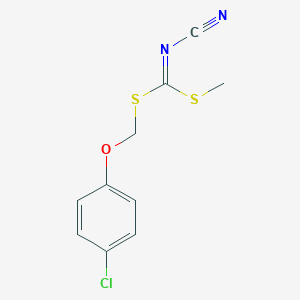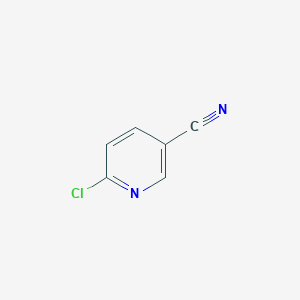
ユキサントン
概要
説明
Euxanthone is a naturally occurring compound found in several plant species, including the bark of the African tree Euxanthone. It is a yellow crystalline powder, and has been used in traditional medicine for centuries. It is known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. Euxanthone has recently gained attention in the scientific community due to its potential therapeutic benefits.
科学的研究の応用
神経突起伸長促進
ユキサントンは、MAPキナーゼ経路を選択的に活性化することで神経突起伸長を促進することが報告されています . これは、ユキサントンが神経突起伸長が阻害されている神経変性疾患の治療に潜在的に使用できることを示唆しています。
マラリア原虫ファルシパルムの増殖抑制
研究によると、ユキサントンは、最も重篤なマラリアの形態を引き起こす原虫であるマラリア原虫ファルシパルムの増殖を阻害できることが示されています . これは、ユキサントンが新しい抗マラリア薬の開発に潜在的に応用できることを示しています。
HIV-1逆転写酵素阻害
ユキサントンは、HIV-1逆転写酵素を阻害することが判明しています . これは、ユキサントンがHIV/AIDSの治療において潜在的な役割を果たす可能性があることを示唆しています。
血管拡張
ユキサントンと1-メトキシ-7-ヒドロキシキサントンはどちらも、ラットの胸部大動脈輪における塩化カリウムによって誘発された収縮に対して、用量依存的に弛緩活性を示すことが判明しています . これは、ユキサントンが心臓血管疾患の治療に潜在的に使用できることを示しています。
Aβ1-42誘発性酸化ストレスおよびアポトーシスからの保護
ユキサントンは、Aβ1-42誘発性の記憶および空間学習機能障害を有意に軽減することが判明しています。 また、Aβ1-42誘発性神経細胞アポトーシスと海馬領域におけるオートファジーを有意に逆転させました . これは、ユキサントンがアルツハイマー病における潜在的な治療的役割を示唆しています。
神経芽細胞PC12細胞におけるオートファジーの誘導
ユキサントンは、オートファジーを誘導することで、神経芽細胞PC12細胞をAβ1-42誘発性の酸化ストレスおよびアポトーシスから保護しました . これは、ユキサントンが神経保護と神経変性疾患の治療に潜在的に応用できることを示しています。
作用機序
Euxanthone is a naturally occurring xanthonoid that has been widely investigated for its promising biological activities . This article will delve into the mechanism of action of Euxanthone, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Euxanthone’s primary targets are cancer cells, specifically breast, colon, and lung cancers . It exhibits good cytotoxicity against these cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action
Euxanthone interacts with its targets by inducing apoptosis, autophagy, and cell cycle arrest . It modulates key signaling pathways such as PI3K/Akt and MAPK, which are important apoptotic and antiproliferative mechanisms against breast cancer . Euxanthone also attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .
Biochemical Pathways
Euxanthone affects several biochemical pathways. It modulates the PI3K/Akt and MAPK pathways, which are key signaling pathways in cancer cells . It also triggers autophagy, a cellular process that removes unnecessary or dysfunctional components .
Result of Action
Euxanthone’s action results in various molecular and cellular effects. It significantly attenuates Aβ1-42-induced memory and spatial learning dysfunction and reverses Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region . It also protects neuroblastic PC12 cells against Aβ1-42-induced oxidative stress and apoptosis .
Action Environment
It’s known that euxanthone occurs naturally in many plant species and can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . Commercial production is from purified root extract of Polygala tenuifolia .
Safety and Hazards
将来の方向性
Euxanthone has shown promising results in attenuating Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy, indicating its potential therapeutic role in Alzheimer’s disease . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
生化学分析
Biochemical Properties
Euxanthone has been investigated for its bioactive properties . It has been found to attenuate Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy . It also exhibits anti-neoplastic and neuroprotective activities .
Cellular Effects
Euxanthone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair the cell viability and induce apoptosis via the intrinsic pathway in both SKOV3 and A2780 cells . It also caused inhibition of glycolysis . In another study, it was found that euxanthone could suppress the proliferation, migration, and invasion of glioblastoma cells .
Molecular Mechanism
Euxanthone exerts its effects at the molecular level through various mechanisms. It has been found to modulate the RANK/RANKL pathway in human medulloblastoma cells . In another study, it was found to repress the malignant behavior of glioblastoma cells through suppression of STAT3 phosphorylation and activation of SHP-1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of euxanthone in laboratory settings are limited, it has been found to have significant effects on cellular function over time. For instance, it has been shown to significantly attenuate Aβ1-42-induced memory and spatial learning dysfunction and also significantly reverse Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region .
Dosage Effects in Animal Models
In animal models, the effects of euxanthone have been found to vary with different dosages. For instance, in a study on traumatic spinal cord injury in rats, it was found that euxanthone significantly attenuated the injury at a dosage of 60 mg/kg .
特性
IUPAC Name |
1,7-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXFPEKLLFWHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200947 | |
| Record name | Euxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
529-61-3 | |
| Record name | Euxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Euxanthone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






